![molecular formula C18H21N3O3 B2740790 (4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034429-71-3](/img/structure/B2740790.png)
(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving the formation of these rings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the pyridine ring is often involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar functional groups often exhibit aromaticity, can participate in hydrogen bonding, and may be soluble in organic solvents .科学的研究の応用
Antibacterial Activity
The structural features of this compound, particularly the presence of a piperidinyl group, may contribute to antibacterial properties. Similar structures have been synthesized and shown to possess antibacterial effects against various strains . The potential for this compound to act as an antibacterial agent could be explored through further synthesis and bioassay testing.
Antitumor Potential
Compounds with similar heterocyclic frameworks have demonstrated antitumor activities. The imidazole moiety, which is structurally related to the pyridinyl group in our compound, has been used in the synthesis of compounds evaluated for antitumor potential against different cell lines . This suggests that our compound could be a candidate for antitumor drug development.
Enzyme Inhibition
Derivatives of benzisoxazole, a core component of the compound , have been identified as selective inhibitors of enzymes like acetylcholinesterase (AChE), which are targeted for Alzheimer’s disease treatment . This indicates that our compound could be researched for its enzyme inhibitory activity, potentially contributing to treatments for neurodegenerative diseases.
Antipsychotic Drug Development
The benzisoxazole and piperidinyl groups are key structural components in the synthesis of paliperidone, an antipsychotic medication. The compound could serve as an intermediate in the development of new antipsychotic drugs, given its structural similarity to known pharmacologically active molecules .
Analgesic Properties
Compounds containing a piperidinyl moiety, similar to the one present in our compound, have been associated with analgesic properties. This suggests that the compound could be explored for its potential use as a pain reliever in pharmaceutical applications .
Antimicrobial Drug Design
The structural modification of existing antimicrobial agents is a common strategy in drug design. Given the compound’s structural complexity and resemblance to other active molecules, it could be a candidate for the design of new antimicrobial drugs with improved efficacy and reduced resistance .
Safety And Hazards
特性
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(17-15-3-1-2-4-16(15)24-20-17)21-11-7-14(8-12-21)23-13-5-9-19-10-6-13/h5-6,9-10,14H,1-4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHAYZZBJRDHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。